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Compound of Interest

Compound Name: 2-Chloro-4-iodonicotinaldehyde

Cat. No.: B111964

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a
plausible synthetic route for the versatile building block, 2-Chloro-4-iodonicotinaldehyde.
This compound is of significant interest in medicinal chemistry and materials science due to its
unique substitution pattern on the pyridine ring, which offers multiple reactive sites for further
chemical transformations. The information presented herein is intended to facilitate its use in
research and development.

Core Data Presentation

The following tables summarize the predicted and expected spectroscopic data for 2-Chloro-4-
iodonicotinaldehyde. This data is derived from analysis of its chemical structure and

comparison with analogous compounds.

Table 1: Physical and Chemical Properties
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Property

Value

CAS Number

153034-90-3[1]

Molecular Formula

CeHs3CIINO

Molecular Weight 267.45 g/mol [1]

Appearance Light yellow to yellow crystalline powder
Melting Point 88.01t0 92.0 °C

Purity >98.0% (GC)

Table 2: Predicted *H NMR Spectroscopic Data (500 MHz, CDCls)

. . Coupling

Chemical Shift o Number of )

Multiplicity Constant (J, Assignment
(0, ppm) Protons

Hz)

~10.2 s - 1H Aldehyde (-CHO)
~8.6 d ~5.0 1H H-6 (Pyridine)
~8.1 d ~5.0 1H H-5 (Pyridine)

Table 3: Predicted 3C NMR Spectroscopic Data (125 MHz, CDClIs)

Chemical Shift (6, ppm)

Assignment

~188 C=0 (Aldehyde)

~155 C-2 (C-Cl)

~152 C-6

~135 C-5

~130 C-3

~100 C-4 (C-I)
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Table 4: Predicted IR Spectroscopic Data

Wavenumber (cm~?) Intensity Assignment
~3050 Weak Aromatic C-H stretch
Aldehyde C-H stretch (Fermi
~2850, ~2750 Weak
doublet)
~1710 Strong C=0 stretch (Aldehyde)
_ Pyridine ring C=C and C=N
~1570, ~1450 Medium )
stretching
~1100 Medium C-Cl stretch
~850 Strong C-H out-of-plane bending

Table 5: Predicted Mass Spectrometry Data (Electron lonization - EI)

miz Relative Intensity (%) Assighment
) [M]* (Molecular ion peak with
267/269 High o
chlorine isotope pattern)
238/240 Medium [M-CHOJ*
140 Medium [M-1]+
112 Medium [M-I-COJ*

Experimental Protocols

The following are detailed, representative protocols for the synthesis and spectroscopic

analysis of 2-Chloro-4-iodonicotinaldehyde.

Synthesis of 2-Chloro-4-iodonicotinaldehyde

This proposed synthesis is a multi-step process starting from 2-chloropyridine.
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Step 1: Synthesis of 2-Chloro-4-iodopyridine This procedure is adapted from known iodination

reactions of pyridine derivatives.

To a stirred solution of 2-chloropyridine in a suitable solvent (e.g., oleum), add N-
iodosuccinimide (NIS) portion-wise at room temperature.

Heat the reaction mixture to 60-70 °C and stir for several hours, monitoring the reaction
progress by TLC or GC-MS.

After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) until a
precipitate forms.

Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-chloro-4-
iodopyridine.

Step 2: Formylation of 2-Chloro-4-iodopyridine This step introduces the aldehyde group at the

3-position.

Cool a solution of 2-chloro-4-iodopyridine in anhydrous THF to -78 °C under an inert
atmosphere (e.g., Argon).

Slowly add a solution of n-butyllithium (n-BuLi) in hexanes while maintaining the temperature
at -78 °C. Stir the resulting mixture for 1-2 hours.

Add anhydrous N,N-dimethylformamide (DMF) dropwise to the reaction mixture at -78 °C.
Allow the reaction to warm to room temperature and stir overnight.

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium
chloride.

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under
reduced pressure.
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» Purify the crude product by column chromatography on silica gel to afford 2-Chloro-4-
iodonicotinaldehyde.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation: Dissolve 5-10 mg of 2-Chloro-4-iodonicotinaldehyde in approximately
0.6 mL of deuterated chloroform (CDCIs).

e Instrumentation: Acquire *H and 3C NMR spectra on a 500 MHz NMR spectrometer.

e IH NMR Acquisition: Obtain the spectrum using a standard pulse sequence with a sufficient
number of scans to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition: Obtain the spectrum using a proton-decoupled pulse sequence. A
larger number of scans will be necessary compared to the *H NMR spectrum.

o Data Processing: Process the raw data (FID) by applying a Fourier transform, phase
correction, and baseline correction. Calibrate the chemical shifts using the residual solvent
peak (CDCls: & 7.26 ppm for *H and & 77.16 ppm for 13C).

Infrared (IR) Spectroscopy

o Sample Preparation: Prepare a KBr pellet by mixing a small amount of the crystalline sample
with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively,
for a solid sample, a thin film can be prepared by dissolving the compound in a volatile
solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to
evaporate.

 Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FT-IR)
spectrometer.

o Data Acquisition: Collect the spectrum over the range of 4000-400 cm™1,

o Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups and bond vibrations.
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Mass Spectrometry (MS)

o Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent
(e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a GC
or LC system.

« lonization: Utilize Electron lonization (EI) as the ionization method.
¢ Instrumentation: Acquire the mass spectrum using a high-resolution mass spectrometer.

o Data Acquisition: Scan a mass range appropriate for the compound's molecular weight (e.g.,
m/z 50-350).

o Data Analysis: Identify the molecular ion peak and characteristic fragment ions. The
presence of a chlorine atom should result in a characteristic M/M+2 isotopic pattern with a
ratio of approximately 3:1.

Visualizations

The following diagrams illustrate the proposed synthesis and analysis workflow for 2-Chloro-4-
iodonicotinaldehyde.

Formylation
(n-BuLi, DMF, -78°C)

2-Chloropyridine 2-Chloro-4-iodopyridine. Column Chromatography

lodination
(NIS, Oleum) 2-Chioro-4-iodonicotinaldehyde.

Click to download full resolution via product page
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Caption: Proposed workflow for the synthesis and spectroscopic characterization of 2-Chloro-
4-iodonicotinaldehyde.

This guide serves as a foundational resource for the synthesis and characterization of 2-
Chloro-4-iodonicotinaldehyde. Researchers are encouraged to adapt and optimize the
provided protocols to suit their specific laboratory conditions and research objectives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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